![molecular formula C4H8N2O2 B3097795 (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one CAS No. 1319737-99-9](/img/structure/B3097795.png)
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one
Overview
Description
“(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one” is a key intermediate in the synthesis of Rivaroxaban . Rivaroxaban is an anticoagulant medication used to treat and prevent blood clots . This compound is also related to amines, which are derivatives of ammonia and are classified based on the number of carbon atoms bonded directly to the nitrogen atom .
Synthesis Analysis
The synthesis of Rivaroxaban involves this novel intermediate. The process includes preparing the novel intermediate and using it to prepare Rivaroxaban . The synthesis process is improved and efficient, providing a better way to prepare Rivaroxaban .Scientific Research Applications
Organic Synthesis
This compound can be used as a building block in organic synthesis . Organic synthesis reagents are essential to transform building blocks into target molecules quickly, safely, and cleanly .
Battery Research and Manufacturing
In the rapidly evolving world of battery technology, chemicals like “(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one” could potentially be used in the discovery and development of newer, next-generation battery technologies .
Small-Molecule Drug Discovery
The small-molecule drug discovery process is long, expensive, and risky. Compounds like “(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one” can be used to identify or produce high-quality, hit-like, lead-like, and drug-like compounds, thereby shortening this process and improving its chance of success .
Small-Molecule Target Validation
Chemical probes are selective small-molecule modulators of a protein’s function, designed to allow researchers to ask mechanistic and phenotypic questions about their molecular target in cell-based or animal research studies . “(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one” could potentially be used as a chemical probe.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. While general safety practices like 5S methodologies can promote a cleaner, safer, and more efficient workplace , the specific safety and hazards of “(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one” are not detailed in the search results.
Future Directions
properties
IUPAC Name |
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHZAMBLEKHDBP-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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